![molecular formula C23H20N2O6S B2488703 (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-17-7](/img/no-structure.png)

(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

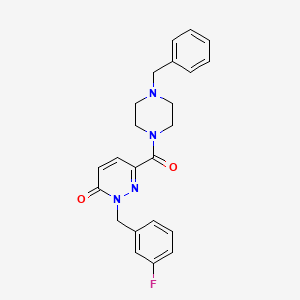

Compounds with structures related to "(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" fall into a broad category of organic molecules known for their diverse range of chemical properties and potential applications in various fields of chemistry and biochemistry. These compounds often contain chromene and thiazole units, which are common in molecules with significant biological activity and are of interest for synthesis and structural analysis due to their complex chemical behavior and interactions.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, including condensation and cyclization processes. For example, Mohamed (2014) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in ethanol/TEA solutions at room temperature (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods and, in some cases, crystallography. For instance, Yeong et al. (2018) studied the crystal structure of a related compound using X-ray diffraction, highlighting the importance of hydrogen bonds in the crystal packing of the compound (Yeong et al., 2018).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including cyclization and interaction with nucleophiles. Shipilovskikh et al. (2009) detailed the synthesis and intramolecular cyclization of compounds containing benzo[b]thiophene units, demonstrating the reactivity and potential for generating complex structures (Shipilovskikh et al., 2009).

Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound has been involved in studies focusing on the synthesis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and its photolytic behavior in various alcohols, revealing insights into the formation of methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates (Ang & Prager, 1992).

- Research on the convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives highlights the interaction with different arylidinemalononitrile derivatives, contributing to the development of new compounds with potential biological applications (Mohamed, 2014).

Potential Anti-Covid-19 Applications

- A study involving the synthesis of tetrahydro-4H-chromene-3-carbonitrile derivatives from reactions including 1,4-cyclohexane dione and malononitrile explores their potential as target SARS-CoV-2 main protease inhibitors, offering a pathway for anti-Covid-19 drug development (Mohareb & Abdo, 2021).

Heterocyclic Compound Synthesis

- Research on the synthesis of innovative Coumarin derivatives containing the Thiazolidin-4-one ring discusses the creation of compounds with estimated biological properties, highlighting the versatility and potential pharmaceutical applications of this chemical structure (Ramaganesh et al., 2010).

Spectral Characterization and Antimicrobial Activity

- Studies on Imino-4-Methoxyphenol Thiazole derived Schiff base ligands focus on their synthesis, spectral characterization, and evaluation of antimicrobial activity. This research outlines the potential for these compounds to act against bacterial and fungal species, underscoring the significance of this chemical structure in developing new antimicrobial agents (Vinusha et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves the condensation of 2-methoxyethylamine with 2,3-dihydrobenzo[d]thiazole-6-carboxylic acid, followed by the addition of (Z)-ethyl 3-bromo-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzoate. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the final product.", "Starting Materials": [ "2-methoxyethylamine", "2,3-dihydrobenzo[d]thiazole-6-carboxylic acid", "(Z)-ethyl 3-bromo-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzoate", "phenylboronic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2,3-dihydrobenzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to yield the corresponding amide intermediate.", "Step 2: Addition of (Z)-ethyl 3-bromo-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzoate to the amide intermediate in the presence of a base such as triethylamine to yield the desired intermediate.", "Step 3: Suzuki coupling reaction of the intermediate with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to yield the final product." ] } | |

Numéro CAS |

864975-17-7 |

Nom du produit |

(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate |

Formule moléculaire |

C23H20N2O6S |

Poids moléculaire |

452.48 |

Nom IUPAC |

ethyl 3-(2-methoxyethyl)-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C23H20N2O6S/c1-3-30-22(28)14-8-9-17-19(12-14)32-23(25(17)10-11-29-2)24-21(27)16-13-31-18-7-5-4-6-15(18)20(16)26/h4-9,12-13H,3,10-11H2,1-2H3 |

Clé InChI |

HYWPPSBFVLLGNB-VHXPQNKSSA-N |

SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CCOC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)